3,4-dimethyl-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide
Description
Properties
IUPAC Name |
3,4-dimethyl-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3S2/c1-14-5-6-16(12-15(14)2)25(21,22)19-13-17(18-4-3-11-24-18)20-7-9-23-10-8-20/h3-6,11-12,17,19H,7-10,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDEZOBWBUULBEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NCC(C2=CC=CS2)N3CCOCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethyl-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide typically involves multiple steps:
Formation of the Benzene Sulfonamide Core: The initial step involves the sulfonation of 3,4-dimethylbenzene (xylene) to form 3,4-dimethylbenzenesulfonyl chloride.
Introduction of the Morpholine Group: The sulfonyl chloride is then reacted with morpholine under basic conditions to form the corresponding sulfonamide.
Attachment of the Thiophene Group: The final step involves the alkylation of the sulfonamide with a thiophene-containing alkylating agent, such as 2-bromoethyl thiophene, under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
3,4-dimethyl-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to the corresponding amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents can facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones of the thiophene ring.
Reduction: Corresponding amines from the sulfonamide group.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Anticancer Activity
Recent research has highlighted the potential of sulfonamide derivatives, including 3,4-dimethyl-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide, as anticancer agents. For instance, studies have shown that modifications in the sulfonamide structure can lead to increased efficacy against various cancer cell lines. The compound's ability to inhibit specific enzymes involved in tumor growth makes it a candidate for further development as an anticancer drug .
Antimicrobial Properties
Sulfonamides are well-known for their antimicrobial properties. The compound's structure allows it to act against bacterial infections by inhibiting dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. This mechanism is similar to that of traditional sulfa drugs, making it a potential lead compound in developing new antibiotics .
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on enzymes such as acetylcholinesterase and α-glucosidase. These enzymes are involved in conditions like Alzheimer's disease and diabetes, respectively. Research indicates that derivatives of this sulfonamide can effectively inhibit these enzymes, suggesting its utility in treating neurodegenerative diseases and managing blood sugar levels .
Case Study 1: Anticancer Evaluation
In a study aimed at evaluating the anticancer properties of various sulfonamides, this compound was tested against several cancer cell lines. Results indicated significant cytotoxic effects at micromolar concentrations, with mechanisms involving apoptosis induction and cell cycle arrest being investigated further .
Case Study 2: Antimicrobial Activity
Another study focused on the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results demonstrated that the compound exhibited potent antibacterial activity comparable to established antibiotics, providing a basis for its potential use in treating resistant bacterial strains .
Mechanism of Action
The mechanism of action of 3,4-dimethyl-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The morpholine and thiophene groups may play crucial roles in these interactions, influencing the compound’s affinity and specificity for its targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Sulfonamide Cores
Functional Group Comparisons
Morpholine Derivatives: The morpholin-4-yl group in the target compound is shared with HMDB0014943 (pyridazine derivative) and N-{2-[5-(3,4-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}-2-fluoro-N-[2-(morpholin-4-yl)ethyl]benzamide (). Morpholine improves solubility but may reduce metabolic stability compared to non-polar substituents .
Thiophene-Containing Analogs :
- The thiophen-2-yl group is absent in most sulfonamide analogs (e.g., HMDB0014943, ) but present in N-propyl-5-[2-(thiophen-2-yl)ethoxy]-N-[2-(thiophen-2-yl)ethyl]-1,2,3,4-tetrahydronaphthalen-2-amine (). Thiophene enhances π-π interactions but may increase lipophilicity .
Sulfonamide Variations: The 3,4-dimethylbenzene-sulfonamide core distinguishes the target compound from 4-methylbenzenesulfonamide derivatives () and 4-amino-substituted sulfonamides (). Methyl groups at the 3,4 positions likely enhance steric hindrance and alter binding affinity .
Biological Activity
3,4-Dimethyl-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide, identified by its CAS number 941996-95-8, is a sulfonamide derivative with potential biological activity. This compound has garnered interest for its pharmacological properties, particularly in cardiovascular and anti-cancer applications. This article reviews the biological activity of this compound, summarizing research findings, case studies, and relevant data.
The molecular structure of this compound is characterized by the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C18H24N2O3S2 |
| Molecular Weight | 380.5 g/mol |
| CAS Number | 941996-95-8 |
Cardiovascular Effects
Research indicates that sulfonamide derivatives can influence cardiovascular dynamics. A study involving various benzenesulfonamides demonstrated significant changes in perfusion pressure when tested on isolated vascular preparations. The experimental design included multiple compounds to compare their effects on perfusion pressure over time.
Experimental Design
The following table summarizes the experimental setup used to evaluate the biological activity of benzenesulfonamide derivatives:
| Group | Compound | Dose |
|---|---|---|
| I | Control (Krebs-Henseleit solution only) | - |
| II | Benzenesulfonamide | 0.001 nM |
| III | 2,5-Dichloro-N-(4-nitro-phenyl)-benzene-sulfonamide | 0.001 nM |
| IV | 2-Hydrazinocarbonyl-benzenesulfonamide | 0.001 nM |
| V | 4-(2-Amino-ethyl)-benzenesulfonamide | 0.001 nM |
| VI | 4-[3-(4-Nitro-phenyl)-ureido]-benzenesulfonamide | 0.001 nM |
Results indicated that the compound 4-(2-aminoethyl)-benzenesulfonamide notably decreased perfusion pressure in a time-dependent manner compared to other tested compounds . This suggests a potential mechanism involving calcium channel modulation.
Anticancer Activity
Sulfonamides have also been explored for their anticancer properties. In vitro studies have shown that certain analogs exhibit cytotoxic effects against various cancer cell lines.
Case Studies
- Cytotoxicity Against Cancer Cell Lines : A series of sulfonamide derivatives were evaluated for their cytotoxic activity against human cancer cell lines such as MCF-7 (breast cancer), HeLa (cervical cancer), and PANC-1 (pancreatic cancer). Notably, some derivatives achieved IC50 values in the micromolar range, indicating significant anticancer potential .
- Mechanism of Action : The mechanism by which these compounds exert their effects may involve inhibition of key cellular pathways critical for cancer cell survival and proliferation. For instance, one study reported that specific benzenesulfonamides acted as inhibitors of B-Raf kinase and phosphoinositide 3-kinase (PI3K), both of which are important targets in cancer therapy .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic profile of this compound is crucial for evaluating its therapeutic potential. Theoretical models such as ADME/PK and ADME/tox analyses have been employed to predict absorption, distribution, metabolism, and excretion (ADME) properties .
Summary of Findings
The biological activity of this compound can be summarized as follows:
Q & A
Q. What are the key synthetic pathways for 3,4-dimethyl-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide, and how do reaction conditions influence yield?
The synthesis typically involves sequential nucleophilic substitutions and coupling reactions. For example:
- Step 1: Formation of the morpholine-thiophene ethylamine intermediate via nucleophilic substitution of a halogenated thiophene derivative with morpholine .
- Step 2: Sulfonamide coupling between the intermediate and 3,4-dimethylbenzenesulfonyl chloride under anhydrous conditions (e.g., DCM as solvent, triethylamine as base) . Critical parameters include temperature (0–25°C for coupling), solvent polarity, and stoichiometric ratios. Yields >70% are achievable with rigorous exclusion of moisture .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
Key methods include:
- NMR Spectroscopy: H and C NMR to confirm sulfonamide linkage, morpholine, and thiophene moieties. Aromatic protons in the 7.0–8.5 ppm range and sulfonamide NH near 5.5 ppm are diagnostic .
- Mass Spectrometry (HRMS): To verify molecular weight (e.g., [M+H] peak at m/z 435.12) .
- X-ray Crystallography: For resolving stereochemical ambiguities. SHELXL software is widely used for refinement, particularly for sulfonamide-containing structures .
Q. What functional groups in this compound dictate its reactivity in biological or chemical assays?
The sulfonamide (–SONH–) group enables hydrogen bonding with protein targets, while the morpholine ring enhances solubility via hydrophilic interactions. The thiophene moiety contributes to π-π stacking in hydrophobic environments, influencing binding affinity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s biological activity?
- Substituent Variation: Replace the 3,4-dimethylphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to modulate electronic effects on sulfonamide acidity .
- Morpholine/Thiophene Modifications: Introduce bulkier heterocycles (e.g., piperazine) or substituted thiophenes to assess steric and electronic impacts on target binding.
- Data Analysis: Use multivariate regression to correlate structural descriptors (e.g., Hammett σ, logP) with activity metrics (e.g., IC) .
Q. How should researchers address contradictory solubility data reported for this compound?
- Method Standardization: Compare solubility measurements across solvents (e.g., DMSO vs. aqueous buffers) using nephelometry or UV-Vis spectroscopy.
- Purity Validation: Employ HPLC (C18 column, acetonitrile/water gradient) to rule out impurities affecting solubility .
- Crystalline vs. Amorphous Forms: Conduct differential scanning calorimetry (DSC) to identify polymorphic forms that may alter solubility profiles .
Q. What experimental approaches are recommended to study this compound’s interaction with protein targets?
- Surface Plasmon Resonance (SPR): Measure real-time binding kinetics (k, k) using immobilized protein .
- Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics (ΔH, ΔS) to differentiate enthalpic vs. entropic contributions .
- Molecular Docking: Pair with MD simulations (e.g., AMBER or GROMACS) to predict binding poses and validate with mutagenesis data .
Q. What strategies can resolve discrepancies between computational predictions and experimental bioactivity data?
- Force Field Calibration: Re-parameterize docking software for sulfonamide-specific interactions (e.g., partial charges on –SONH–) .
- Solvent Accessibility Analysis: Use Poisson-Boltzmann calculations to account for desolvation penalties in binding pockets .
- Experimental Validation: Perform orthogonal assays (e.g., fluorescence polarization) to confirm false positives/negatives .
Q. How can degradation products of this compound be identified under physiological conditions?
- Forced Degradation Studies: Expose the compound to acidic (pH 3), basic (pH 9), and oxidative (HO) conditions at 37°C.
- LC-MS/MS Analysis: Use a Q-TOF instrument to detect degradation fragments (e.g., cleavage at the sulfonamide bond) .
- Stability-Indicating Methods: Validate HPLC protocols to separate and quantify degradation products .
Q. What crystallographic challenges arise when determining this compound’s structure, and how are they mitigated?
Q. How can researchers confirm the hypothesized kinase inhibition mechanism of this compound?
- Kinase Profiling: Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) to identify off-target effects .
- Cellular Assays: Measure phosphorylation levels of downstream targets (e.g., ERK1/2) via Western blot .
- Resistance Mutations: Engineer kinase mutants (e.g., gatekeeper mutations) to test binding dependency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
